molecular formula C8H7ClN4 B1462039 6-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1152552-07-2

6-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B1462039
CAS No.: 1152552-07-2
M. Wt: 194.62 g/mol
InChI Key: VJYULOBBCNCMJY-UHFFFAOYSA-N
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Description

6-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic organic compound. It is characterized by a triazolo-pyridazine core structure, which is a bicyclic system consisting of a triazole ring fused to a pyridazine ring. The presence of a chloro substituent at the 6-position and a cyclopropyl group at the 3-position further defines its chemical identity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,6-dichloropyridazine with cyclopropylamine, followed by cyclization with hydrazine hydrate to form the triazole ring . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
Research indicates that compounds similar to 6-chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine exhibit significant antimicrobial properties. Studies have shown that triazole derivatives can inhibit the growth of various bacteria and fungi, suggesting potential use in developing new antibiotics or antifungal agents .

1.2 Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. Triazole derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. This potential makes them candidates for further research in cancer therapeutics .

1.3 Neurological Applications
There is emerging evidence that triazole derivatives can affect the central nervous system. Some studies have indicated that these compounds may have neuroprotective effects or could be used in the treatment of neurodegenerative diseases due to their ability to modulate neurotransmitter systems .

Agricultural Science

2.1 Pesticidal Activity
The compound's structure suggests potential applications as a pesticide or herbicide. Research into similar triazole compounds has shown effectiveness against various pests and weeds, indicating a possible role for this compound in sustainable agriculture practices .

2.2 Growth Regulation
There is also interest in the use of triazoles as plant growth regulators. These compounds can influence plant metabolism and growth patterns, potentially enhancing crop yields and stress resistance .

Material Science

3.1 Development of Functional Materials
The unique chemical structure of this compound allows for its incorporation into novel materials with specific functionalities. Research is ongoing into its use in creating advanced polymers or composites with enhanced thermal stability or electrical properties.

3.2 Photonic Applications
Due to its electronic properties, this compound may find applications in photonic devices. Studies are exploring its potential as a component in organic light-emitting diodes (OLEDs) and solar cells due to its ability to absorb and emit light efficiently.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antimicrobial Effective against multiple bacterial strains
Anticancer Induces apoptosis in specific cancer cell lines
Neurological Potential neuroprotective effects observed
Pesticidal Effective against common agricultural pests
Growth Regulation Enhances plant growth under stress conditions
Material SciencePromising candidate for advanced polymer applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of both the chloro and cyclopropyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Biological Activity

6-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine (CAS: 1152552-07-2) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound belongs to the triazolo-pyridazine family and has shown promise in various biological assays.

  • Molecular Formula : C8H7ClN4
  • Molecular Weight : 194.62 g/mol
  • IUPAC Name : this compound
  • Purity : Typically ≥ 95% .

Antiproliferative Effects

Research indicates that compounds within the triazolo[4,3-b]pyridazine scaffold exhibit moderate to potent antiproliferative activities against various cancer cell lines. In a study assessing a series of related compounds, one particular analog demonstrated significant activity with IC50 values ranging from 0.008 to 0.014 µM against gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080) cell lines .

The compound's effectiveness in inhibiting tubulin polymerization suggests a mechanism similar to that of known chemotherapeutic agents like combretastatin A-4 (CA-4), which disrupts microtubule dynamics essential for cell division .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications at various positions on the triazolo-pyridazine scaffold can significantly influence biological activity. For instance, the introduction of electron-withdrawing or electron-donating groups at specific ring positions has been shown to enhance antiproliferative effects .

CompoundIC50 (µM)Cell Line
CA-40.009SGC-7901
This compound0.014SGC-7901
0.008A549
0.012HT-1080

The primary mechanism by which this compound exerts its antiproliferative effects appears to involve the disruption of microtubule formation. Tubulin polymerization assays have confirmed that this compound inhibits tubulin assembly effectively . Immunofluorescence studies further support this by showing significant alterations in microtubule structures upon treatment with the compound .

Case Studies and Research Findings

Several studies have explored the biological activity of derivatives of triazolo-pyridazines:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves cyclization of hydrazine derivatives with halogenated triazolopyridazines. For example:

  • Step 1: React 3,6-dichloropyridazine with cyclopropyltetrazole under nucleophilic aromatic substitution (SNAr) conditions.
  • Step 2: Perform thermal ring transformation to form the triazolo-pyridazine core .
    Optimization Tips:
  • Use inert atmospheres (N₂/Ar) to prevent oxidation .
  • Control temperature (80–120°C) to balance reaction rate and side-product formation .
  • Employ catalysts like iodine or Pd-based systems for regioselective coupling .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

Methodological Answer:

  • X-ray Crystallography: Resolves bond lengths (e.g., weak C–Cl bond at 1.732 Å) and planar conformation .
  • NMR Spectroscopy: Assigns substituent positions (e.g., cyclopropyl protons at δ 1.2–1.5 ppm) .
  • Density Functional Theory (DFT): Validates intramolecular hydrogen bonding (C–H⋯N) and π–π interactions (centroid distance ~3.7 Å) .

Q. What physicochemical properties influence its reactivity and biological activity?

Key Properties:

PropertyValue/DescriptionImpact on Bioactivity
Lipophilicity (LogP)~2.5 (predicted)Enhances membrane permeability
SolubilityPoor in H₂O; soluble in DMSO/DMFAffects formulation strategies
pKa~4.2 (triazole N-H)Influences protonation at physiological pH

Advanced Research Questions

Q. How do structural modifications (e.g., substituents) alter biological activity?

Methodological Answer: Comparative studies of analogs reveal:

SubstituentBiological ActivityReference Compound
CyclopropylEnhanced kinase inhibition (c-Met)Target compound
TrifluoromethylIncreased lipophilicity (LogP +0.8)6-Chloro-3-(trifluoromethyl)-deriv.
Methylphenylπ–π stacking with protein targets6-Chloro-3-(3-methylphenyl)-analog
Design Strategy: Use molecular docking to predict binding modes and prioritize substituents .

Q. How can researchers resolve contradictions in reported biological data across structural analogs?

Case Study: Discrepancies in IC₅₀ values for c-Met inhibition:

  • Root Cause: Variations in assay conditions (e.g., ATP concentration, pH).
  • Resolution:
    • Standardize assays using recombinant enzymes .
    • Validate activity via orthogonal methods (e.g., SPR, cellular proliferation assays) .
  • Structural Insights: Nonplanar tricyclic cores (e.g., in bis-triazolopyridazines) reduce activity due to steric hindrance .

Q. What strategies mitigate challenges in crystallization for X-ray studies?

Methodological Answer:

  • Solvent Screening: Use mixed solvents (e.g., DCM/hexane) to induce slow crystallization .
  • Co-Crystallization: Add acetic acid to stabilize dimers via C–H⋯O bonds .
  • Temperature Control: Crystallize at 173 K to minimize thermal motion artifacts .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

Workflow:

Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., c-Met binding pocket) .

QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with IC₅₀ .

ADMET Prediction: Prioritize derivatives with optimal LogP (<3) and low hERG liability .

Properties

IUPAC Name

6-chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c9-6-3-4-7-10-11-8(5-1-2-5)13(7)12-6/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYULOBBCNCMJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2N=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152552-07-2
Record name 6-chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine
6-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine
6-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine
6-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine
6-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine
6-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine

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